Tallysomycin - 67995-68-0

Tallysomycin

Catalog Number: EVT-1785230
CAS Number: 67995-68-0
Molecular Formula: C132H212N42O53S4
Molecular Weight: 3363.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Tallysomycin involves several methods, predominantly through biosynthetic pathways utilizing microbial fermentation. Recent studies have focused on precursor amine-feeding fermentation techniques that enhance the yield of Tallysomycin derivatives by incorporating specific diamines into the biosynthetic process. This method allows for the generation of various analogs with potentially improved pharmacological properties .

Technical details of the synthesis process include:

  • Fermentation Conditions: Large-scale fermentation is typically conducted under controlled conditions to optimize the production of Tallysomycin. For example, a study reported using a 10-liter fermentation culture followed by centrifugation and purification steps to isolate the metabolites .
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly employed for the purification of Tallysomycin compounds from fermentation broths. The process involves gradient elution methods to separate different metabolites based on their retention times .
Molecular Structure Analysis

Tallysomycin's molecular structure is characterized by a complex arrangement that includes a threonylbithiazole moiety and unique glycosylcarbinolamide components. The structural determination has been achieved through various spectroscopic techniques, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Key structural data include:

  • Molecular Formula: The molecular formula varies slightly between Tallysomycins A and B, reflecting minor differences in their chemical structures.
  • Molecular Weight: The molecular weights of Tallysomycins A and B are approximately 542.2 g/mol and 370.1 g/mol, respectively .
Chemical Reactions Analysis

Tallysomycin undergoes several chemical reactions that are crucial for its biological activity. These reactions include:

  • Metal Complexation: Tallysomycin can form complexes with metal ions, such as iron, which may enhance its antimicrobial properties. Studies have shown that iron-tallysomycin complexes exhibit varying electrochemical behaviors depending on the presence of DNA .
  • Decomposition Pathways: The degradation products of Tallysomycin can result from oxidation processes, leading to various carboxylic acids that retain some biological activity .
Mechanism of Action

The mechanism of action of Tallysomycin primarily involves its ability to interfere with cellular processes in target organisms. It is believed to act by:

  • Inhibiting Protein Synthesis: Tallysomycin disrupts ribosomal function, thereby inhibiting protein synthesis in bacterial cells.
  • Inducing Apoptosis in Cancer Cells: In cancer cells, Tallysomycin has been shown to trigger programmed cell death pathways, making it effective against certain types of tumors .

Data supporting these mechanisms include experimental results demonstrating significant cytotoxic effects on cancer cell lines when exposed to Tallysomycin at specific concentrations.

Physical and Chemical Properties Analysis

Tallysomycins exhibit distinct physical and chemical properties:

Applications

Tallysomycins have several scientific applications:

  • Anticancer Research: Due to their ability to induce apoptosis in tumor cells, Tallysomycins are being investigated as potential chemotherapeutic agents.
  • Antimicrobial Agents: Their broad-spectrum antibacterial and antifungal activities make them candidates for developing new antibiotics against resistant strains of bacteria .
  • Biosynthetic Studies: Research into the biosynthesis of Tallysomycins contributes valuable insights into natural product chemistry and can lead to the development of novel compounds with enhanced therapeutic effects .
Introduction to Tallysomycin as a Glycopeptide Antibiotic

Historical Discovery and Taxonomic Origin of Tallysomycin-Producing Strains

Tallysomycin (TLM) was first isolated in 1977 from the actinomycete Streptoalloteichus hindustanus (strain E465-94 ATCC 31158), a soil-dwelling bacterium characterized by its aerial mycelium formation and resistance to bleomycin-family antibiotics [4] [7] [8]. This discovery occurred during systematic screening programs for novel antitumor agents, with researchers noting its structural similarities to bleomycin yet distinct biological properties. The producing organism’s taxonomy places it within the family Pseudonocardiaceae, known for generating structurally complex secondary metabolites [8]. Initial fermentation studies identified two major components: Tallysomycin A (approximately 60-70% of total yield) and Tallysomycin B (20-30%), differing in their C-terminal amine moieties [4] [7]. The strain’s genome was later sequenced, revealing an 80.2 kb biosynthetic gene cluster essential for TLM production, with the resistance gene tlmA (encoding a bleomycin-binding protein) serving as a key genetic marker for cluster identification [8].

Classification Within the Bleomycin Family of Antitumor Agents

Tallysomycin belongs to the bleomycin (BLM) family of glycopeptide-derived antitumor antibiotics, which includes:

  • Bleomycins (e.g., BLM A2/B2): Clinically used for Hodgkin’s lymphoma and testicular cancers
  • Phleomycins (PLMs): Earlier-discovered analogs with antibacterial properties
  • Zorbamycin (ZBM): Structurally distinct variant from Streptomyces flavoviridis
  • Tallysomycins (TLMs): Differentiated by extended peptide chain and unique sugars [2] [5] [9]

These antibiotics share core functional domains:

  • Metal-binding domain: Pyrimidoblamic acid/β-hydroxyhistidine for Fe(II)/O2-dependent DNA cleavage
  • DNA-binding domain: Bithiazole moiety facilitating DNA intercalation
  • Linker region: (3S,4R)-4-amino-3-hydroxypentanoic acid connecting domains
  • Carbohydrate moieties: Disaccharides influencing cellular recognition [5] [8] [9]

Table 1: Key Members of the Bleomycin Antibiotic Family

AntibioticProducing OrganismUnique Structural FeaturesClinical Status
Bleomycin (BLM)Streptomyces verticillusGulose-mannose disaccharideFDA-approved
Phleomycin (PLM)Streptomyces verticillusVariable terminal aminesPreclinical research
Tallysomycin (TLM)Streptoalloteichus hindustanus4-Amino-4,6-dideoxy-L-talose + β-lysinePhase II trials (discontinued)
Zorbamycin (ZBM)Streptomyces flavoviridis6′-Deoxygulose disaccharidePreclinical research

Structural and Functional Differentiation from Bleomycins and Phleomycins

TLM exhibits three key structural distinctions from other BLM-family members:

  • Extended Peptide Backbone: TLM A contains an additional L-β-lysine residue, lengthening its peptide chain compared to BLM and TLM B. This β-lysine moiety is absent in both phleomycins and bleomycins [4] [7]. The biosynthetic origin of this extension lies in the tlmH-encoded enzyme, which incorporates β-lysine during aglycone assembly [8].

  • Unique Amino Sugar: TLMs feature 4-amino-4,6-dideoxy-L-talose attached via a glycosylcarbinolamide linkage to the bithiazole unit. This sugar is biosynthesized through the tlmK- and tlmJ-encoded pathway, differentiating it from BLM's gulose-mannose disaccharide and ZBM's 6′-deoxygulose variant [6] [8]. Engineered production of 6′-deoxy-TLM H-1 (by expressing zbmGL in ΔtlmH mutants) confirmed the talose moiety’s importance: removal of its 6′-hydroxyl reduced DNA cleavage efficiency by 30-40% compared to native TLM H-1 [6].

  • Altered Valerate Substituent: Unlike BLMs, TLMs lack the methyl group at C-22 of the valerate moiety, resulting in a 22-desmethyl-BLM aglycone scaffold. This structural variation influences spatial positioning of the metal-binding domain relative to DNA [6] [8].

Table 2: Structural Comparison of Bleomycin-Family Antibiotics

Structural ElementBleomycin (BLM)Phleomycin (PLM)Tallysomycin (TLM)
Peptide CoreTetrapeptide-derivedTetrapeptide-derivedPentapeptide-derived (β-lysine-extended)
C-Terminal AmineSpermidine derivativesMultiple variantsSpermidine (TLM A/B)
DisaccharideL-Gulose-D-mannoseL-Gulose-D-mannoseL-Gulose-D-mannose + 4-amino-4,6-dideoxy-L-talose
Valerate C-22MethylatedMethylatedDesmethylated
Metal-Binding DomainIdentical pyrimidoblamic acid/β-OH-HisIdenticalIdentical

Functionally, these structural differences confer:

  • Altered DNA Affinity: The extended peptide chain and talose sugar enhance DNA minor groove binding kinetics, though cellular uptake is reduced compared to BLM due to increased polarity [8].
  • Resistance Profile: TLMs are efficiently acetylated by resistance proteins BlmB/TlmB, which disrupt their metal-binding capacity. This N-acetylation occurs specifically on the metal-free forms of TLMs, BLMs, PLMs, and ZBM [2].
  • Amplification Potential: Unlike BLMs, TLMs with specific terminal amines show amplified cytotoxicity when combined with aromatic compounds like caffeine – a property linked to their variable basic groups [3].

The tallysomycin biosynthetic gene cluster reveals evolutionary divergence from BLM pathways, with 25/30 ORFs sharing 56-79% similarity to BLM genes. Key differences include:

  • tlmI, tlmII, and tlmIII encoding NRPS modules for β-lysine incorporation
  • tlmJ and tlmK dedicated to talose biosynthesis
  • tlmB providing self-resistance via N-acetyltransferase activity [8]

Table 3: Resistance Mechanisms Against Bleomycin-Family Antibiotics

Resistance ProteinSource OrganismMechanismSubstrate Specificity
BlmB/TlmBS. verticillus/S. hindustanusN-acetylation of metal-free antibioticsBroad (BLM, TLM, PLM, ZBM)
ZbmAS. flavoviridisSequestrationZorbamycin-specific
ShBleS. hindustanusAntibiotic bindingBLM/TLM/PLM

Despite structural innovations, TLM S10b (a semi-synthetic derivative) failed Phase II trials due to poor cellular penetration – a limitation recently addressed through antibody conjugation strategies that enhanced potency 875-fold [8]. Engineered analogs like 6′-deoxy-TLM H-1 continue to illuminate structure-activity relationships (SAR), particularly how disaccharide modifications fine-tune DNA cleavage efficiency [6]. Current research focuses on bypassing uptake limitations through targeted delivery or generating hybrid molecules via combinatorial biosynthesis [6] [8].

Properties

CAS Number

67995-68-0

Product Name

Tallysomycin

IUPAC Name

[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate;[(2R,3R,4R,5R,6R)-2-[(2S,3R,4R,5R,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3S)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methoxyoxan-3-yl]oxy-3,5-dihydroxy-6-methoxyoxan-4-yl] carbamate

Molecular Formula

C132H212N42O53S4

Molecular Weight

3363.6 g/mol

InChI

InChI=1S/C69H112N22O27S2.C63H100N20O26S2/c1-25-39(87-55(90-53(25)75)32(19-36(73)93)82-20-31(72)54(76)103)58(106)89-41(50(33-21-79-24-83-33)113-68-52(44(97)46(99)64(110-6)118-68)114-67-48(101)51(115-69(77)109)47(100)65(111-7)117-67)60(108)84-27(3)42(95)26(2)56(104)88-40(28(4)92)59(107)91-61(116-66-45(98)43(96)38(74)29(5)112-66)49(102)63-86-35(23-120-63)62-85-34(22-119-62)57(105)81-16-10-12-30(71)18-37(94)80-17-11-15-78-14-9-8-13-70;1-21-33(79-49(82-47(21)68)27(15-31(66)85)74-16-26(65)48(69)94)52(97)81-35(44(28-17-72-20-75-28)104-62-46(38(88)40(90)58(101-6)109-62)105-61-42(92)45(106-63(70)100)41(91)59(102-7)108-61)54(99)76-23(3)36(86)22(2)50(95)80-34(24(4)84)53(98)83-55(107-60-39(89)37(87)32(67)25(5)103-60)43(93)57-78-30(19-111-57)56-77-29(18-110-56)51(96)73-14-10-13-71-12-9-8-11-64/h21-24,26-32,38,40-52,61,64-68,78,82,92,95-102H,8-20,70-72,74H2,1-7H3,(H2,73,93)(H2,76,103)(H2,77,109)(H,79,83)(H,80,94)(H,81,105)(H,84,108)(H,88,104)(H,89,106)(H,91,107)(H2,75,87,90);17-20,22-27,32,34-46,55,58-62,71,74,84,86-93H,8-16,64-65,67H2,1-7H3,(H2,66,85)(H2,69,94)(H2,70,100)(H,72,75)(H,73,96)(H,76,99)(H,80,95)(H,81,97)(H,83,98)(H2,68,79,82)/t26-,27+,28-,29-,30?,31-,32-,38+,40-,41-,42-,43+,44+,45+,46+,47+,48+,49?,50-,51+,52+,61?,64-,65+,66?,67+,68-;22-,23+,24-,25-,26-,27-,32+,34-,35-,36-,37+,38+,39+,40+,41+,42+,43?,44-,45+,46+,55?,58-,59+,60?,61+,62-/m00/s1

InChI Key

HAIWEKGFOVTOQS-NMUUNWPTSA-N

SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N.CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N.CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)OC)O)O)OC6C(C(C(C(O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H](C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)OC)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N.C[C@H]1[C@H]([C@H]([C@H](C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@@H]5[C@@H]([C@@H]([C@H]([C@H](O5)OC)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)OC)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N

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